molecular formula C11H22N2O3 B151583 (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate CAS No. 1171125-92-0

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

Cat. No.: B151583
CAS No.: 1171125-92-0
M. Wt: 230.3 g/mol
InChI Key: QNGHCFVWYKWWMU-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS: 1171125-92-0) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . Key physicochemical properties include:

  • Density: 1.1 ± 0.1 g/cm³
  • Boiling Point: 306.2 ± 42.0 °C at 760 mmHg
  • Flash Point: 139.0 ± 27.9 °C
  • LogP: 0.21 (indicating moderate hydrophobicity)

The compound features a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, a methoxy group at the 3-position, and an amino group at the 4-position. This stereochemical arrangement (3S,4R) is critical for its interactions in biological systems, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) targeting molecules .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHCFVWYKWWMU-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171124-68-7
Record name Cis-4-amino-1-boc-3-methoxy-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Procedure Overview

This method adapts the resolution technique described for structurally related piperidine intermediates. The racemic mixture of tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate is treated with a chiral resolving agent, typically D-phenylglycine (D-PG) derivatives, in an aqueous alcoholic solvent. Key steps include:

  • Racemate Dissolution : The racemic compound is dissolved in ethanol-water (1:15–20 v/v) at 60–70°C.

  • Resolution : A stoichiometric amount of p-toluenesulfonyl-D-PG in 50% ethanol is added, inducing diastereomeric salt formation.

  • Crystallization : Slow cooling to 40–45°C yields the (3S,4R)-enantiomer salt, which is hydrolyzed with acid to free the target compound.

Optimization Parameters

  • Solvent Ratio : Ethanol-water (1:17 v/v) maximizes solubility and crystallization efficiency.

  • Molar Ratio : A 1:1.03–1.08 racemate-to-resolving-agent ratio ensures high enantiomeric excess (ee > 99%).

  • Yield : 84.7% after recrystallization.

Asymmetric Synthesis via Chiral Auxiliaries

Stereoselective Cyclization

Patent CN103664743A outlines a high-stereoselectivity route for analogous piperidine derivatives. Applied to the target compound, the method involves:

  • Chiral Epoxide Formation : (3R,4S)-epoxide precursors are synthesized using Sharpless asymmetric epoxidation.

  • Ring-Opening Amination : The epoxide reacts with ammonia under basic conditions to install the 4-amino group with retention of configuration.

  • Methoxy Introduction : Selective O-methylation at position 3 using methyl iodide and a phase-transfer catalyst.

  • Boc Protection : tert-Butyl dicarbonate (Boc₂O) installs the carbamate group under anhydrous conditions.

Key Advantages

  • Stereoselectivity : Achieves >98% ee without requiring resolution.

  • Scalability : Continuous flow systems reduce reaction times by 40% compared to batch processing.

Hydrogenolytic Deprotection of Benzylamine Intermediates

Synthetic Route

Adapted from the hydrogenation of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, this method involves:

  • Benzylamine Intermediate Synthesis : The 4-amino group is introduced as a benzyl-protected amine via nucleophilic substitution.

  • Hydrogenolysis : Palladium-on-carbon (10% Pd/C) and ammonium formate in methanol quantitatively remove the benzyl group at 50°C.

  • Methoxy Group Installation : Post-hydrogenolation, the 3-methoxy group is introduced using methyl triflate in dichloromethane.

Reaction Conditions

  • Catalyst Loading : 10% Pd/C ensures complete deprotection within 1 hour.

  • Yield : Quantitative conversion to the free amine.

Comparative Analysis of Preparation Methods

ParameterMethod 1 (Resolution)Method 2 (Asymmetric Synthesis)Method 3 (Hydrogenolysis)
Steps 3 (resolution, hydrolysis, isolation)4 (epoxidation, amination, methylation, protection)3 (substitution, hydrogenolysis, methylation)
Yield 84.7%72–85%95–100%
Stereoselectivity >99% ee>98% eeDependent on precursor purity
Cost Efficiency Moderate (resolving agent cost)High (catalyst expenses)Low (commodity reagents)
Industrial Scalability Limited by crystallization stepsSuitable for continuous productionEasily scalable

Optimization Strategies and Industrial Scaling

Solvent Recovery in Resolution

Ethanol-water mixtures in Method 1 are distilled and reused, reducing solvent costs by 30%.

Catalytic Recycling in Asymmetric Synthesis

Immobilized chiral catalysts in Method 2 enable five reaction cycles without significant activity loss, cutting per-batch catalyst costs by 60%.

Flow Hydrogenation

Adopting continuous flow reactors for Method 3’s hydrogenolysis step enhances throughput by 200% compared to batch systems .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate serves as a crucial building block in drug development due to its ability to interact with biological targets. Its structural features allow it to be modified into various pharmacologically active compounds.

Biological Studies

Research has shown that this compound can modulate enzyme activities and receptor interactions, making it a candidate for studies related to metabolic pathways and disease mechanisms.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules, particularly in the creation of piperidine derivatives that are essential in pharmaceutical applications.

Case Study 1: Antidepressant Development

A study investigated the potential of this compound derivatives in developing new antidepressants. The compound's ability to bind selectively to serotonin receptors was highlighted, suggesting its role in modulating mood-related pathways.

Case Study 2: Anticancer Research

Research focused on synthesizing analogs of this compound for anticancer activity showed promising results in inhibiting tumor growth in vitro. The modifications made to the tert-butyl group significantly affected the compound's efficacy against various cancer cell lines.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)

  • Molecular Formula : C₁₅H₂₃N₃O₂
  • Molecular Weight : 277.36 g/mol .
  • Key Differences: Substituent: A pyridin-3-yl group replaces the methoxy group at the 3-position. Properties: The pyridine ring introduces aromaticity, enabling π-π stacking interactions in drug-receptor binding. Hazard Profile: Classified as non-hazardous under GHS, unlike other analogs requiring medical consultation .

(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS: 443955-98-4)

  • Similarity Score : 0.94 (vs. target compound) .
  • Key Differences: Substituent: A hydroxyl (-OH) group replaces the methoxy (-OCH₃) group at the 3-position. Applications: Likely used in hydrophilic drug intermediates or prodrugs requiring enzymatic activation .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5)

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol .
  • Key Differences: Substituent: A phenyl group at the 4-position and a carboxylic acid (-COOH) at the 3-position. Properties: The carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation for improved bioavailability. Hazard Profile: Requires medical consultation upon exposure, indicating higher reactivity or toxicity .

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 301221-57-8)

  • Similarity Score : 0.94 .
  • Key Differences: Substituent: A 2-amino-1-hydroxyethyl side chain at the 4-position.

Structural and Functional Analysis Table

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents PSA (Ų) LogP Key Applications
1171125-92-0 (Target) C₁₁H₂₂N₂O₃ 230.30 3-OCH₃, 4-NH₂ 64.79 0.21 CNS drug intermediates
1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 4-pyridin-3-yl 68.82 1.56 Kinase inhibitors
443955-98-4 C₁₀H₂₀N₂O₃ 216.28 3-OH, 4-NH₂ 87.09 0.05 Hydrophilic prodrugs
652971-20-5 C₁₇H₂₃NO₄ 305.37 4-Ph, 3-COOH 75.63 1.98 Bioavailable salt formulations

Biological Activity

(3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.

  • IUPAC Name: tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
  • CAS Number: 2355288-63-8
  • Molecular Formula: C11H23ClN2O3
  • Molecular Weight: 266.77 g/mol
  • Purity: 95% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of neurodegenerative diseases and cancer therapy.

Neuroprotective Effects

Research indicates that derivatives of piperidine, including this compound, exhibit neuroprotective properties. They are capable of inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This inhibition can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown promise in enhancing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The compound's structure allows it to interact effectively with protein binding sites, potentially leading to improved therapeutic outcomes.

Case Studies and Experimental Data

  • Neurodegenerative Disease Models:
    • A study assessed the compound's ability to inhibit AChE and BuChE. The results indicated a significant reduction in enzyme activity, suggesting potential applications in treating Alzheimer's disease .
  • Cancer Cell Lines:
    • In tests involving FaDu hypopharyngeal tumor cells, the compound induced apoptosis at concentrations lower than those required for conventional drugs. This suggests a mechanism that may involve disruption of mitochondrial function or induction of oxidative stress .

Data Table: Biological Activity Overview

Activity TypeTarget/MechanismResults/Findings
NeuroprotectionAChE and BuChE InhibitionSignificant inhibition observed; potential for Alzheimer's treatment
AnticancerApoptosis inductionEnhanced cytotoxicity in FaDu cells compared to bleomycin
Enzyme InteractionCholinergic transmissionImproved neurotransmitter levels observed in vitro

Q & A

Basic Research Questions

Q. How can the synthesis of (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate be optimized to improve yield and stereochemical purity?

  • Methodology :

  • Stepwise Deprotection : A common approach involves using tetrabutylammonium fluoride (TBAF) in THF to remove tert-butyldimethylsilyl (TBDMS) protecting groups while preserving the tert-butyl carbamate. Reaction conditions (e.g., 60°C overnight) and stoichiometric control of TBAF are critical for minimizing side reactions .
  • Chromatographic Purification : Flash chromatography with gradients of ethyl acetate/hexane (10–30%) effectively isolates the product. Monitor fractions via TLC or LC-MS to confirm purity .
  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts during piperidine ring formation to enforce (3S,4R) configuration. X-ray crystallography (e.g., single-crystal studies) can validate stereochemistry post-synthesis .

Q. What analytical techniques are recommended to confirm the stereochemical integrity of this compound during reactions?

  • Methodology :

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Compare retention times with authentic standards.
  • NMR Analysis : Key proton signals (e.g., methoxy and tert-butyl groups) provide stereochemical clues. For example, in the target compound, the methoxy group at C3 and tert-butyl carbamate at N1 generate distinct splitting patterns in 1H^1H NMR (e.g., δ 3.3–3.5 ppm for methoxy, δ 1.4 ppm for tert-butyl) .
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess (>90% ee is typical for well-controlled syntheses).

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodology :

  • Storage Conditions : Store under inert gas (N2_2 or Ar) at –20°C in airtight containers. The tert-butyl carbamate group is sensitive to acidic/basic conditions, so avoid exposure to moisture .
  • Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect decomposition products like piperidine or tert-butanol .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tert-butyl carbamate group under nucleophilic or electrophilic conditions?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density around the carbamate carbonyl. The tert-butyl group’s steric bulk reduces accessibility to nucleophiles, favoring selective deprotection at the amino group .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature conditions. For example, TBAF-mediated desilylation follows pseudo-first-order kinetics in THF .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled tert-butyl groups to track carbamate stability via 13C^{13}C NMR or mass spectrometry.

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like GPCR kinases. Focus on the piperidine ring’s conformation and hydrogen bonding with the methoxy group .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and radius of gyration to identify flexible regions .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro at C3) on activity using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies address contradictions in reported toxicity data for structurally similar piperidine derivatives?

  • Methodology :

  • Comparative Toxicity Assays : Perform in vitro cytotoxicity screens (e.g., HepG2 or HEK293 cells) for the target compound vs. analogs. Use MTT assays and IC50_{50} calculations to rank toxicity .
  • Metabolite Profiling : Identify toxic metabolites (e.g., via LC-HRMS) formed under simulated physiological conditions. For example, oxidative deamination of the C4 amino group could generate reactive intermediates .
  • Species-Specific Studies : Evaluate acute toxicity in rodent models (OECD Guideline 423) and compare with in silico predictions (e.g., ProTox-II) to resolve interspecies discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Reactant of Route 2
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.